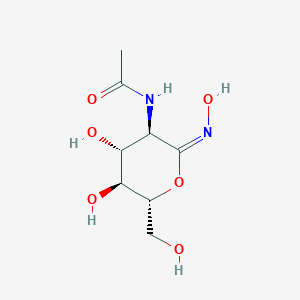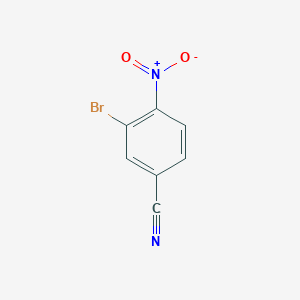
2-丙基-4-戊烯酸
描述
2-Propyl-4-pentenoic acid, also known as 4-ene VPA, is a major metabolite of valproic acid . It is a methyl-branched fatty acid and is the main teratogenic and hepatotoxic metabolite of valproic acid, an anticonvulsant prescribed for treating seizures and for the maintenance phase of bipolar disorders .
Synthesis Analysis
The asymmetric synthesis and enantioselective teratogenicity of 2-n-propyl-4-pentenoic acid (4-en-VPA), an active metabolite of the anticonvulsant drug, valproic acid, has been reported . It undergoes β-oxidation to form reactive metabolites .Molecular Structure Analysis
The molecular formula of 2-Propyl-4-pentenoic acid is C8H14O2 . The InChI code is InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) and the SMILES string is CCCC(CC=C)C(O)=O .Chemical Reactions Analysis
The formation of glutathione (GSH) and N-acetylcysteine (NAC) adducts of reactive intermediates derived from VPA and two of its metabolites, 2-propyl-4-pentenoic acid (4-ene-) and 2-propyl-2,4-pentadienoic acid [(E)-2,4-diene VPA], was investigated in the rat .Physical And Chemical Properties Analysis
The molecular weight of 2-Propyl-4-pentenoic acid is 142.20 g/mol . It is an oil and is slightly soluble in methanol .科学研究应用
Chemical Properties
“2-Propyl-4-pentenoic acid” has a linear formula of C8H14O2 and a molecular weight of 142.2 . It is an oil-like substance .
Major Metabolite of Valproic Acid
“2-Propyl-4-pentenoic acid”, also known as “4-ene VPA”, is a major metabolite of valproic acid . Valproic acid is a widely used antiepileptic drug and mood stabilizer .
Hepatotoxicity Induction
“2-Propyl-4-pentenoic acid” undergoes β-oxidation to form reactive metabolites that induce hepatotoxicity in rats . Hepatotoxicity refers to liver damage caused by chemicals .
Neuroteratogenic Effects
“2-Propyl-4-pentenoic acid” is also neuroteratogenic, reducing forebrain size and inducing deformation of the neural tube in mouse embryos . Neuroteratogens are substances that cause malformations of the nervous system during embryonic development .
Analytical Standard
“2-Propyl-4-pentenoic acid” may be used as an analytical standard for the determination of the analyte in biological samples by various chromatography-based techniques .
Commercial Availability
This compound is commercially available and is provided to early discovery researchers as part of a collection of rare and unique chemicals .
作用机制
Target of Action
2-Propyl-4-pentenoic acid, also known as 4-ene VPA, is a major metabolite of valproic acid . It primarily targets the histone deacetylase , an enzyme that plays a crucial role in the regulation of gene expression. By inhibiting this enzyme, 2-Propyl-4-pentenoic acid can alter the transcriptional activity of certain genes, leading to various biological effects .
Mode of Action
The compound interacts with its target, histone deacetylase, by binding to it and inhibiting its action . This inhibition can lead to an increase in the acetylation of histones, which can result in a more relaxed chromatin structure and enhanced gene transcription .
Biochemical Pathways
The primary biochemical pathway affected by 2-Propyl-4-pentenoic acid is the histone acetylation pathway . By inhibiting histone deacetylase, the compound increases the acetylation of histones, leading to changes in gene expression . This can have downstream effects on various cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
2-Propyl-4-pentenoic acid undergoes β-oxidation to form reactive metabolites . The pharmacokinetics of 2-Propyl-4-pentenoic acid in rats has been described using a time lag pharmacokinetic model . The total apparent plasma clearance was 8.67 ml/min.kg at a low dose and 5.89 ml/min.kg at a high dose . The compound is largely eliminated in urine and bile as conjugates .
Result of Action
The action of 2-Propyl-4-pentenoic acid can lead to various molecular and cellular effects. It has been found to induce hepatotoxicity in rats . Additionally, it is also neuroteratogenic, reducing forebrain size and inducing deformation of the neural tube in mouse embryos .
安全和危害
属性
IUPAC Name |
2-propylpent-4-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,7H,1,4-6H2,2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYDNZXEHYSVFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CC=C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20881257 | |
| Record name | 2-propylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 4-ene-Valproic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0013897 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Propyl-4-pentenoic acid | |
CAS RN |
1575-72-0 | |
| Record name | (±)-2-n-Propyl-4-pentenoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1575-72-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propyl-4-pentenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001575720 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-propylpent-4-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20881257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1575-72-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYL-4-PENTENOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GYI36I25W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl hydrogen sulfate](/img/structure/B22004.png)






![[6-(4-Nitrophenoxy)-6-oxohexyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B22023.png)